

# Efficacy Data Summary for Pemigatinib in \*FGFR2+-Altered Cholangiocarcinoma

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## Compound Focus: Pemigatinib

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Data Source / Study	Study Design	Patient Population	Objective Response Rate (ORR)	Disease Control Rate (DCR)	Median Progression-Free Survival (PFS)
Systematic Review (2025) [1]	Systematic Review (5 studies, n=459)	Previously treated CCA with <i>FGFR2</i> fusions/rearrangements	43.2% (CR: 3%)	80.1% (SD: 36.9%)	6.3 - 8.7 months (varied across studies)
FIGHT-202 Trial (Cohort A) [2]	Single-arm Phase II Trial (n=107)	Previously treated, unresectable/metastatic CCA with <i>FGFR2</i> fusions/rearrangements	37%	82%	7.0 months
Real-World Canadian Study (2025) [2]	Retrospective Cohort (n=18)	Real-world patients treated in a Canadian support program	56%	89%	12.1 months (real-world PFS)

## Experimental Protocols and Key Methodologies

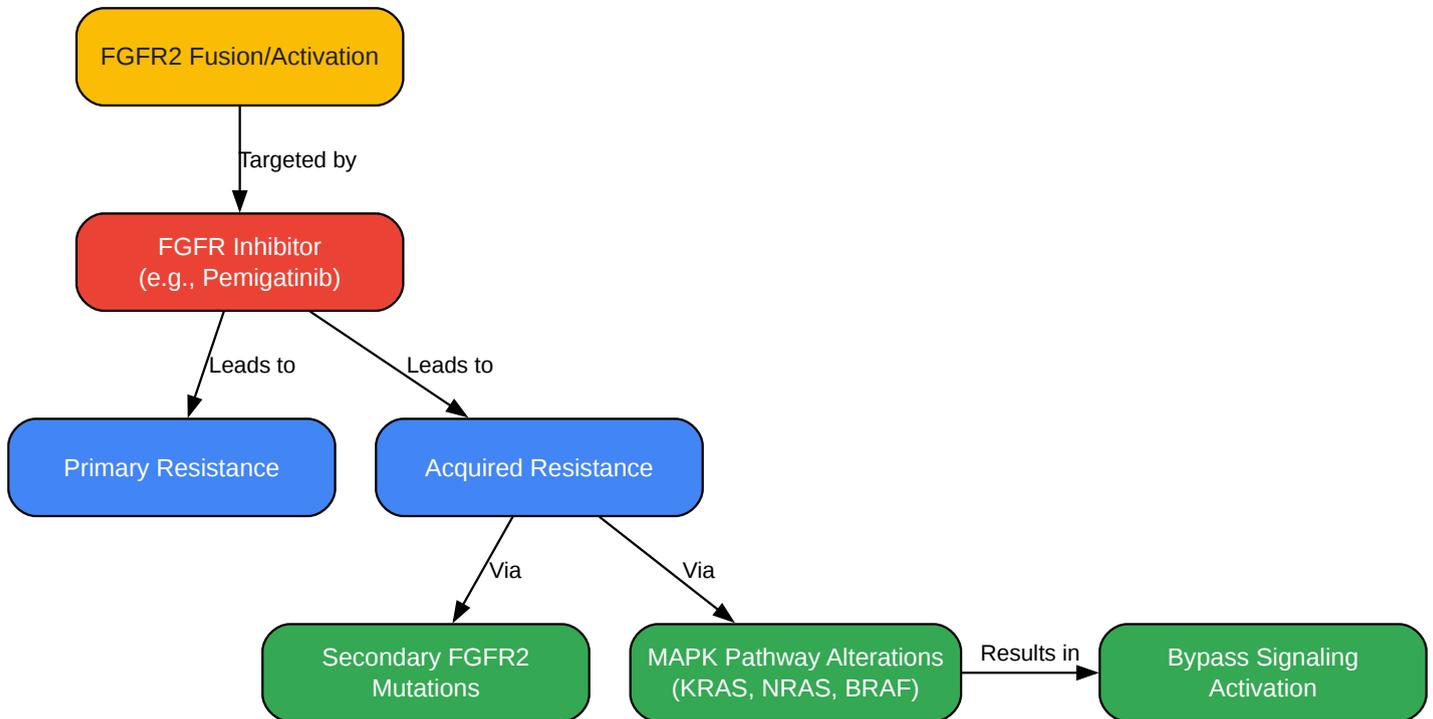
The primary data on **pemigatinib**'s efficacy, particularly from the pivotal FIGHT-202 trial, was generated using standardized oncology research protocols [2]:

- **Study Design:** The FIGHT-202 trial was a multicenter, open-label, single-arm Phase II study.
- **Patient Selection:** Adults with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma were enrolled. *FGFR2* status was confirmed through testing by a central laboratory, and the primary efficacy population (Cohort A) consisted of those with *FGFR2* fusions or rearrangements [2].
- **Dosing Regimen:** Patients received **13.5 mg of oral pemigatinib once daily** on a cyclical schedule: **2 weeks on, 1 week off** (21-day cycles). Treatment continued until disease progression or unacceptable toxicity [2] [3].
- **Efficacy Endpoints:** The primary endpoint was **Objective Response Rate (ORR)**, defined as the proportion of patients with a best overall response of complete response (CR) or partial response (PR). Key secondary endpoints included Duration of Response (DOR), Disease Control Rate (DCR), Progression-Free Survival (PFS), and Overall Survival (OS) [2].
- **Response Assessment:** Tumor response was evaluated by blinded independent central review according to the **Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1** [2].

## Mechanism of Action and Resistance

**Pemigatinib** is a potent and selective oral inhibitor of fibroblast growth factor receptors 1, 2, and 3 (FGFR1-3). It works by competitively blocking ATP-binding, thereby inhibiting FGFR phosphorylation and signaling. In cancers driven by *FGFR2* alterations (like fusions), this blockade halts downstream signaling pathways that promote tumor cell proliferation and survival [4] [5].

A significant challenge is acquired resistance to FGFR inhibitors. Research indicates that resistance can emerge through convergent evolution in the MAPK signaling pathway [6]:



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#### Mechanisms of Resistance to FGFR Inhibitors

- **Secondary *FGFR2* mutations** in the kinase domain that interfere with drug binding [6].
- **Alterations in other genes**, particularly in the MAPK pathway (e.g., *KRAS*, *NRAS*, *BRAF* mutations), which create bypass signaling tracks that maintain cancer growth despite FGFR blockade [6].
- Studies show that over 50% of patients with post-FGFR inhibitor progression develop new *FGFR2* mutations or MAPK pathway alterations, often concurrently [6].

## Safety and Tolerability Profile

Effective management of adverse events is crucial for maintaining therapy. The most common adverse reactions are summarized below [1] [4]:

Adverse Reaction	Incidence (≥20%)	Management Considerations
Hyperphosphatemia	60% - 93%	Phosphate-lowering diet/therapy; dose modifications may be needed [4].
Alopecia	49%	Supportive care [4].
Diarrhea	47%	Supportive care [4].
Nail toxicity	43%	Supportive care [4].
Fatigue	42%	Supportive care; may require dose interruption/reduction [4].
Dysgeusia	40%	Supportive care [4].
Nausea	40%	Supportive care [4].
Stomatitis	35%	Supportive care; may require dose interruption/reduction [4].
Dry Eye	35%	Ocular demulcents [4].

#### Key Safety Warnings:

- **Ocular Toxicity:** Can cause retinal pigment epithelial detachment (RPED). Regular ophthalmologic examinations are mandatory [4] [3].
- **Embryo-Fetal Toxicity:** Can cause fetal harm. Effective contraception is required [4] [3].

## Conclusion and Future Directions

In summary, **pemigatinib** is an established targeted therapy with a verified ORR of 37%-43% in clinical trials and potentially higher in real-world settings for pretreated *FGFR2*-altered cholangiocarcinoma [1] [2]. Future research is focused on overcoming resistance through combination therapies and developing next-generation FGFR inhibitors [6] [7].

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